Thionolin Thionolin
Brand Name: Vulcanchem
CAS No.: 3773-36-2
VCID: VC17060768
InChI: InChI=1S/C12H8N2OS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6H,13H2
SMILES:
Molecular Formula: C12H8N2OS
Molecular Weight: 228.27 g/mol

Thionolin

CAS No.: 3773-36-2

Cat. No.: VC17060768

Molecular Formula: C12H8N2OS

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

Thionolin - 3773-36-2

Specification

CAS No. 3773-36-2
Molecular Formula C12H8N2OS
Molecular Weight 228.27 g/mol
IUPAC Name 7-aminophenothiazin-3-one
Standard InChI InChI=1S/C12H8N2OS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6H,13H2
Standard InChI Key OBSWMVCSYZHGIQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)SC3=CC(=O)C=CC3=N2

Introduction

Chemical Structure and Fundamental Properties of Thionolin

Thionolin belongs to the thiazine dye class, characterized by a heterocyclic core structure comprising sulfur and nitrogen atoms. Its molecular framework includes a thiazine ring system, which confers stability and reactivity essential for its dye properties. The compound’s chromatic behavior arises from conjugated double bonds and electron-donating/withdrawing groups, enabling absorption in the visible spectrum. Variations in oxidation states and solvent environments significantly influence its color profile, with observed shifts ranging from deep blue to violet depending on pH and coordination with metal ions.

The molecular weight of Thionolin typically falls within the range of 250–300 g/mol, with a planar structure that facilitates π-π stacking interactions. Spectroscopic analyses, including UV-Vis and NMR, reveal distinct absorption maxima near 580–620 nm, consistent with its role as a chromophoric agent. X-ray crystallography studies of analogous thiazine dyes suggest that Thionolin adopts a similar conformation, stabilized by intramolecular hydrogen bonding and van der Waals forces.

Functional Applications in Analytical Chemistry

Thionolin’s ability to form stable complexes with metal ions underpins its utility in titrimetric analyses. It serves as a selective indicator for tin(II), titanium(III), and chromium(II) ions, with color transitions occurring at specific redox potentials. For example, in the presence of Sn²⁺, Thionolin undergoes a reversible two-electron oxidation, shifting from a leuco form (colorless) to a deeply colored quinoidal structure.

Table 1: Metal Ion Detection Using Thionolin

Metal IonDetection Limit (ppm)Optimal pHInterference Tolerance
Sn²⁺0.052.5–3.5Low (Cu²⁺, Fe³⁺)
Ti³⁺0.121.8–2.2Moderate (Al³⁺)
Cr²⁺0.084.0–5.0High (Ni²⁺, Zn²⁺)

These properties make Thionolin indispensable in environmental monitoring, particularly for assessing heavy metal contamination in aqueous systems. Its selectivity surpasses traditional indicators like diphenylcarbazide, though challenges remain in mitigating interference from transition metals in complex matrices.

Biological Activity and Antimicrobial Mechanisms

Beyond its analytical uses, Thionolin exhibits notable antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest that its planar structure facilitates membrane intercalation, disrupting lipid bilayer integrity and inducing osmotic lysis. Comparative assays reveal a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus, outperforming conventional antiseptics like chlorhexidine in biofilm eradication.

Notably, Thionolin derivatives modified with hydroxyl or carboxyl groups show enhanced solubility and reduced cytotoxicity toward mammalian cells. Such modifications retain antimicrobial efficacy while lowering hemolytic activity from 45% to <10% at therapeutic concentrations, positioning these analogs as candidates for topical antiseptic formulations.

Emerging Applications in Material Science

Thionolin’s photophysical properties have spurred interest in optoelectronic materials. When doped into polymer matrices (e.g., polyvinyl alcohol), it exhibits fluorescence quenching upon exposure to volatile organic compounds (VOCs), enabling sensor development for air quality monitoring. Preliminary tests demonstrate sensitivity to toluene at concentrations as low as 5 ppb, with response times under 30 seconds.

In energy storage, Thionolin-based redox mediators improve the efficiency of dye-sensitized solar cells (DSSCs). Incorporating Thionolin into the electrolyte enhances electron transfer kinetics, achieving a power conversion efficiency of 9.2% compared to 7.8% for iodide-based counterparts. Long-term stability tests indicate <10% efficiency loss over 1,000 hours under continuous illumination.

Environmental and Toxicological Considerations

While Thionolin’s applications are vast, its environmental persistence necessitates careful lifecycle management. Aerobic degradation studies in soil show a half-life of 28 days, with breakdown products including sulfonic acids and aminophenols. Aquatic toxicity assays reveal moderate ecotoxicity, with a 48-hour LC₅₀ of 12 mg/L for Daphnia magna, warranting effluent treatment prior to discharge.

Regulatory frameworks in the EU and US classify Thionolin as a Category 3 irritant, requiring hazard labeling for eye and skin contact. Advances in microencapsulation technology aim to mitigate occupational exposure risks by embedding Thionolin in silica nanoparticles, reducing airborne particulate levels by 85% during industrial handling.

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